Citalopram-d3 (hydrochloride) Citalopram-d3 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16583386
InChI: InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3;
SMILES:
Molecular Formula: C20H22ClFN2O
Molecular Weight: 363.9 g/mol

Citalopram-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16583386

Molecular Formula: C20H22ClFN2O

Molecular Weight: 363.9 g/mol

* For research use only. Not for human or veterinary use.

Citalopram-d3 (hydrochloride) -

Specification

Molecular Formula C20H22ClFN2O
Molecular Weight 363.9 g/mol
IUPAC Name 1-(4-fluorophenyl)-1-[3-[methyl(trideuteriomethyl)amino]propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Standard InChI InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3;
Standard InChI Key FXSXPIKCGLXHAW-NIIDSAIPSA-N
Isomeric SMILES [2H]C([2H])([2H])N(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Canonical SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

Citalopram-d3 (hydrochloride) is chemically designated as 1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride. The deuterium atoms are strategically positioned at the NN-methyl group of the parent compound desmethylcitalopram, replacing three hydrogen atoms (Fig. 1) . This isotopic substitution minimally alters the compound’s physicochemical properties while providing distinct mass spectral signatures for analytical differentiation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H20ClFN2O\text{C}_{19}\text{H}_{20}\text{ClFN}_2\text{O}
Molecular Weight349.8 g/mol
Parent CompoundDesmethylcitalopram-d3 (CID 45038797)
CAS Registry Number1189650-18-7
Deuterium SubstitutionThree deuteriums at NCH3\text{N}-\text{CH}_3

Stereochemical Considerations

Synthetic Pathways and Industrial Production

Demethylation of Citalopram Precursors

The synthesis of citalopram-d3 (hydrochloride) begins with the demethylation of citalopram or its intermediates. A patented process employs 1-chloroethylchloroformate as a demethylating agent, reacting with citalopram hydrobromide in toluene/water biphasic systems to yield desmethylcitalopram . Subsequent deuterium incorporation is achieved via reductive deuteration using sodium borodeuteride (NaBD4\text{NaBD}_4) or deuterated formaldehyde (CD2O\text{CD}_2\text{O}) under controlled conditions.

Key Reaction Steps:

  • Demethylation:

    Citalopram+ClCO2CH2CH2ClDesmethylcitalopram+CO2+CH2CH2Cl\text{Citalopram} + \text{ClCO}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{Desmethylcitalopram} + \text{CO}_2 + \text{CH}_2\text{CH}_2\text{Cl}

    (Solvent: Toluene/water; Temperature: 20–25°C) .

  • Deuteration:

    Desmethylcitalopram+CD2ONaBD4Citalopram-d3\text{Desmethylcitalopram} + \text{CD}_2\text{O} \xrightarrow{\text{NaBD}_4} \text{Citalopram-d3}

    (Solvent: Methanol; Temperature: 0–5°C) .

Enantiomeric Resolution

For applications requiring enantiopure citalopram-d3, diastereomeric salts are formed using chiral acids such as (+)-di-pp-toluoyltartaric acid. Fractional crystallization or high-performance liquid chromatography (HPLC) separates the RR- and SS-enantiomers, with the latter being pharmacologically active .

Analytical Characterization Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method enables precise quantification of citalopram-d3 (hydrochloride) in biological matrices. Using a Lux Cellulose-1 chiral column, the method achieves baseline separation of enantiomers with a mobile phase of water (0.025% formic acid, 0.05% diethylamine) and acetonitrile:2-propanol (95:5) . The deuterated analog exhibits a retention time shift of 0.3–0.5 minutes compared to non-deuterated citalopram, facilitating unambiguous identification .

Table 2: LC-MS/MS Performance Metrics

ParameterValue
Linearity Range1–50 ng/mL
Recovery89%
Matrix Effect<15%
Intraday Precision2.1–4.8% RSD

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR spectra confirm deuterium incorporation, with the disappearance of the NCH3\text{N}-\text{CH}_3 proton signal at δ 2.25 ppm. 19F^{19}\text{F}-NMR reveals a singlet at δ -118 ppm, consistent with the para-fluorophenyl moiety .

Pharmacological and Metabolic Profile

Role as an Internal Standard

Citalopram-d3 (hydrochloride) serves as a critical internal standard in pharmacokinetic studies, compensating for matrix effects and ionization variability in LC-MS assays. Its use has been validated in human plasma, cerebrospinal fluid, and hepatic microsomal preparations .

Cytochrome P450 Interactions

Future Directions and Applications

Emerging applications of citalopram-d3 (hydrochloride) include:

  • Stable-Isotope Dilution Assays: Enhancing accuracy in therapeutic drug monitoring for SSRIs.

  • Metabolic Flux Analysis: Tracing deuterium labels to map citalopram’s metabolic fate in vivo.

  • Chiral Switch Development: Supporting the synthesis of deuterated escitalopram for improved pharmacokinetics.

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